N,N,N-Trimethyl-3-(tetradecanoylamino)propan-1-aminium methyl sulfate
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Overview
Description
The compound 3-myristoylaminopropyltrimethylammonium methylsulfate (EE7CKB9WJU) is a quaternary ammonium compound with the molecular formula C20H43N2O.CH3O4S and a molecular weight of 438.665 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-myristoylaminopropyltrimethylammonium methylsulfate typically involves the following steps:
Acylation: Myristic acid is reacted with 3-aminopropyltrimethylammonium chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 3-myristoylaminopropyltrimethylammonium chloride.
Quaternization: The resulting product is then quaternized with methyl sulfate to yield 3-myristoylaminopropyltrimethylammonium methylsulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-myristoylaminopropyltrimethylammonium methylsulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to its corresponding amine and alcohol derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Produces various oxidized derivatives depending on the conditions.
Reduction: Yields amine and alcohol derivatives.
Substitution: Results in substituted quaternary ammonium compounds.
Scientific Research Applications
3-myristoylaminopropyltrimethylammonium methylsulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-myristoylaminopropyltrimethylammonium methylsulfate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in applications requiring cell disruption and protein solubilization.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): A shorter-chain analog with comparable applications in detergents and surfactants.
Uniqueness
3-myristoylaminopropyltrimethylammonium methylsulfate is unique due to its specific chain length and functional groups, which confer distinct solubility and interaction properties compared to other quaternary ammonium compounds. Its ability to form stable micelles and liposomes makes it particularly valuable in drug delivery and biochemical research.
Properties
CAS No. |
19277-89-5 |
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Molecular Formula |
C21H46N2O5S |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[3-(tetradecanoylamino)propyl]azanium |
InChI |
InChI=1S/C20H42N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-17-20(23)21-18-16-19-22(2,3)4;1-5-6(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
PNNWLPFJQOPLMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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